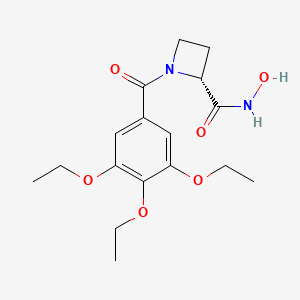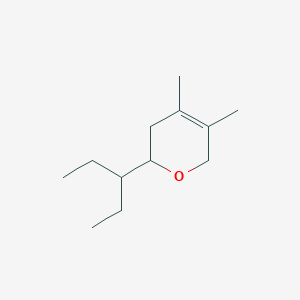
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a hydroxy group, a triethoxybenzoyl moiety, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Triethoxybenzoyl Moiety: The triethoxybenzoyl group is introduced through an acylation reaction using 3,4,5-triethoxybenzoic acid or its derivatives.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triethoxybenzoyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The azetidine ring may contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is unique due to the presence of the triethoxybenzoyl moiety and the azetidine ring, which confer distinct chemical and biological properties. The combination of these structural features may result in enhanced stability, bioavailability, and specificity for certain molecular targets compared to similar compounds.
属性
CAS 编号 |
647854-66-8 |
|---|---|
分子式 |
C17H24N2O6 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C17H24N2O6/c1-4-23-13-9-11(10-14(24-5-2)15(13)25-6-3)17(21)19-8-7-12(19)16(20)18-22/h9-10,12,22H,4-8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI 键 |
AYONFVHKJQJPNM-GFCCVEGCSA-N |
手性 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@@H]2C(=O)NO |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC2C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)



![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
